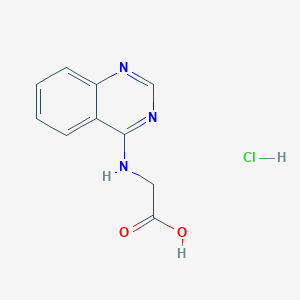

2-(quinazolin-4-ylamino)acetic Acid Hydrochloride

CAS No.:

Cat. No.: VC13273638

Molecular Formula: C10H10ClN3O2

Molecular Weight: 239.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10ClN3O2 |

|---|---|

| Molecular Weight | 239.66 g/mol |

| IUPAC Name | 2-(quinazolin-4-ylamino)acetic acid;hydrochloride |

| Standard InChI | InChI=1S/C10H9N3O2.ClH/c14-9(15)5-11-10-7-3-1-2-4-8(7)12-6-13-10;/h1-4,6H,5H2,(H,14,15)(H,11,12,13);1H |

| Standard InChI Key | OWYRGGJWGGJFKK-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=NC=N2)NCC(=O)O.Cl |

| Canonical SMILES | C1=CC=C2C(=C1)C(=NC=N2)NCC(=O)O.Cl |

Introduction

Chemical Structure and Synthesis

Structural Features

The molecule comprises a quinazoline ring (a benzene fused with a pyrimidine) substituted at the 4-position with an amino group linked to an acetic acid moiety. The hydrochloride salt enhances solubility and stability, critical for pharmacological applications.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀ClN₃O₂ |

| Molecular Weight | 239.66 g/mol |

| IUPAC Name | 2-(quinazolin-4-ylamino)acetic acid hydrochloride |

| Solubility | Soluble in DMSO, water |

| Stability | Stable under standard conditions |

Synthetic Routes

Synthesis typically involves multi-step reactions:

-

Quinazoline Ring Formation: Cyclization of anthranilic acid derivatives with formamide yields quinazolin-4(3H)-one .

-

Chlorination: Treatment with phosphorus oxychloride (POCl₃) introduces a chlorine atom at the 4-position .

-

Amination and Acetic Acid Attachment: Reaction with glycine derivatives under amidation conditions, followed by hydrochloride salt formation.

Advanced methods, such as microwave-assisted synthesis, optimize yield and purity.

Biological Activities

Anticancer Mechanisms

The compound inhibits receptor tyrosine kinases (RTKs), including epidermal growth factor receptor (EGFR), by competing with ATP-binding sites . Studies on analogous quinazoline derivatives demonstrate IC₅₀ values in the nanomolar range against breast (MCF-7) and liver (HepG2) cancer cells . For example, compound 19 in a related study showed an IC₅₀ of 7.09 µM against HepG2, surpassing doxorubicin (8.55 µM) .

Antimicrobial Properties

Quinazoline derivatives exhibit broad-spectrum activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The acetic acid moiety enhances membrane permeability, disrupting microbial cell walls .

Table 2: Biological Activity Profile

| Activity Type | Target/Effect | IC₅₀/EC₅₀ |

|---|---|---|

| Anticancer (MCF-7) | EGFR inhibition | 13.2–68.75 µM |

| Antimicrobial | Cell wall synthesis disruption | Not reported |

Mechanistic Insights and Comparative Analysis

Enzyme Inhibition

The compound’s aminoacetic acid side chain facilitates hydrogen bonding with DHFR’s active site, impairing folate metabolism critical for DNA synthesis . Molecular docking studies reveal binding affinities comparable to FDA-approved inhibitors like gefitinib .

Structural Analogues

Modifications to the quinazoline scaffold significantly alter bioactivity:

Table 3: Comparison with Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume